
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the intermediate formation of chalcones followed by reactions that introduce various substituents to achieve the desired molecular structure. For example, a study detailed the synthesis of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives, starting from chalcone intermediates. This process could mirror the synthetic pathway for the compound , suggesting a multi-step synthesis involving key functional group transformations (Venugopal, Sundararajan, & Choppala, 2020).
Molecular Structure Analysis
Molecular structure analysis, including FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking studies, are crucial for understanding the properties and potential applications of synthesized compounds. For instance, the molecular structure and vibrational frequencies of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated, providing insights into the stability and charge transfer within the molecule, which could be analogous to the compound (Mary et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of similar compounds have been studied, revealing insights into their potential biological activities. For example, the synthesis and antitubercular activity of certain pyrazoline derivatives were explored, showing significant potency against Mycobacterium tuberculosis. These findings could suggest potential reactivity and applications for the compound of interest (Venugopal, Sundararajan, & Choppala, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, often require experimental determination. Studies on similar compounds have detailed their crystal structures and provided data that can help predict the behavior of related molecules in various conditions.
Chemical Properties Analysis
Chemical properties like reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations are key to understanding a compound's utility. For instance, the analysis of novel Schiff bases synthesized from related compounds highlighted their antimicrobial activity, suggesting a method to evaluate the chemical properties of the compound of interest (Puthran et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The research often starts with the synthesis and characterization of compounds similar to the target molecule. For instance, studies have reported the design, synthesis, and structural analysis of various pyrazole and indole derivatives, highlighting the significance of specific substituents in enhancing biological activities. These compounds are characterized using techniques like FT-IR, 1H-NMR, Mass spectroscopy, and elemental analysis to confirm their structure (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020; Pengcheng Lv et al., 2010).
Biological Evaluation and Potential Applications
These synthesized compounds are evaluated for their potential applications in various biological and pharmacological areas:
Antibacterial and Antitumor Activities
Some studies focused on the antibacterial and antitumor properties of synthesized compounds, indicating that specific structural features might contribute to these activities. The evaluation involves in vitro assays against specific bacteria strains or cancer cell lines, demonstrating the potential of these compounds in developing new therapeutic agents (H. Khalilullah et al., 2022; B. S. Kitawat & Man Singh, 2014).
Antioxidant Activity
The antioxidant potential of pyrazole and indole derivatives has been explored, with some compounds showing significant radical scavenging activities. This suggests their utility in addressing oxidative stress-related conditions (Nagarjuna Ummadi et al., 2017).
Molecular Docking Studies
To understand the interaction mechanism with biological targets, some studies have employed molecular docking. These studies provide insights into the binding affinities and modes of action of the synthesized compounds, aiding in the rational design of more potent and selective agents (M. Venugopal, R. Sundararajan, & Asha Deepti Choppala, 2020).
Eigenschaften
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O2S/c1-24-10-13-28(14-11-24)34-20-32(27-15-17-30(41-4)18-16-27)37-39(34)36(40)23-42-35-22-38(33-8-6-5-7-31(33)35)21-29-19-25(2)9-12-26(29)3/h5-19,22,34H,20-21,23H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZYIJGHJUMPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

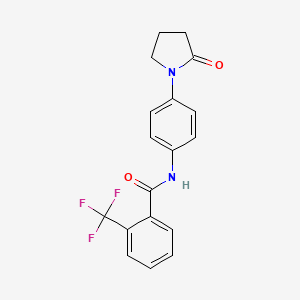
![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)
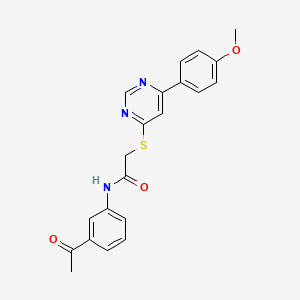

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)
![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)

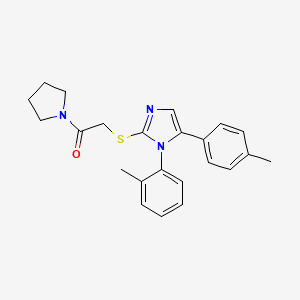
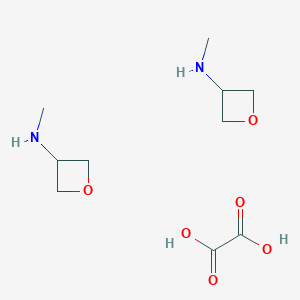
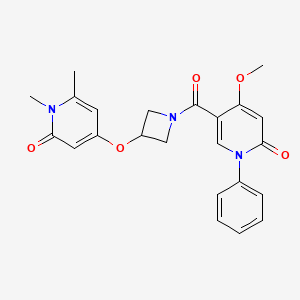
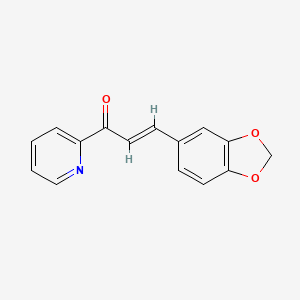
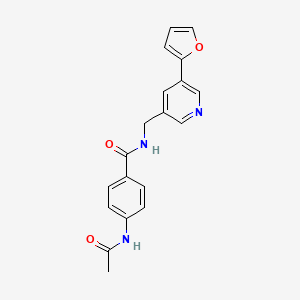
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2487531.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)